3-(3,4-Dimethoxyphenyl)-4-methylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-13-6-4-5-7-14(13)22-18(19)17(11)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQFXRPKOWXOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 3 3,4 Dimethoxyphenyl 4 Methylcoumarin
Classical and Contemporary Approaches to Coumarin (B35378) Synthesis Relevant to the Core Structure
The formation of the coumarin scaffold can be achieved through several established name reactions. The choice of method often depends on the desired substitution pattern. For structures like 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, the Pechmann and Knoevenagel condensations are particularly relevant.
Pechmann Condensation and its Variants for Substituted Coumarins
The Pechmann condensation is a cornerstone method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism initiates with the formation of an ester or transesterification, followed by an intramolecular cyclization via electrophilic attack on the activated aromatic ring ortho to the hydroxyl group, and concludes with dehydration to form the pyrone ring. wikipedia.org
This reaction is highly versatile for producing 4-substituted coumarins. rsc.org For the synthesis of 4-methylcoumarins specifically, ethyl acetoacetate (B1235776) is the most commonly used β-ketoester. researchgate.netmdpi.com The reaction is typically catalyzed by strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride. wikipedia.orgrsc.org
Modern variants of the Pechmann condensation focus on milder conditions and more environmentally friendly catalysts. These include the use of solid acid catalysts, ionic liquids, and microwave-assisted or solvent-free conditions to improve yields and simplify purification procedures. rsc.orgmdpi.comnih.gov For instance, the use of indium(III) chloride (InCl₃) in a high-speed ball mill has been reported as a rapid and efficient solvent-free method for Pechmann condensation. mdpi.com
Table 1: Catalysts and Conditions in Pechmann Condensation for 4-Methylcoumarin (B1582148) Synthesis
| Phenol Reactant | β-Ketoester | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Resorcinol | Ethyl acetoacetate | InCl₃, Ball mill, 10 min | 7-Hydroxy-4-methylcoumarin | 92% | mdpi.com |
| m-Cresol | Ethyl acetoacetate | H₂SO₄ | 4,7-Dimethylcoumarin | - | chemmethod.com |
| Resorcinol | Ethyl acetoacetate | Molybdate sulfuric acid, Solvent-free, 80°C, 15 min | 7-Hydroxy-4-methylcoumarin | 91% | nih.gov |
Knoevenagel Condensation in 3-Phenylcoumarin (B1362560) Synthesis
The Knoevenagel condensation provides a powerful route to 3-substituted coumarins. slideshare.net The classical approach involves the condensation of a 2-hydroxybenzaldehyde (salicylaldehyde) with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base like piperidine (B6355638) or an amine. nih.govkjscollege.com
For the synthesis of 3-phenylcoumarins, phenylacetic acid or its derivatives are used as the active methylene component. The reaction proceeds through the formation of a cinnamic acid intermediate, followed by intramolecular lactonization to yield the coumarin ring. nih.gov This method directly installs the phenyl group at the C3 position of the coumarin core.
Numerous modifications have been developed to enhance the efficiency and applicability of the Knoevenagel condensation. These include the use of ionic liquids, deep eutectic solvents, ultrasound irradiation, and various catalysts to promote the reaction under greener conditions. nih.govkjscollege.comtandfonline.com For instance, a one-pot, two-step synthesis of 3-aryl coumarins has been reported from aryl acetic acids and 2-hydroxybenzaldehydes using a Ph₃P/I₂-Et₃N system. nih.gov
Specific Synthetic Routes for this compound and its Analogues
Synthesizing the specific target molecule, this compound, requires a strategy that combines the introduction of both the 4-methyl and the 3-aryl groups.
Approaches Utilizing 3,4-Dimethoxybenzaldehyde (B141060) as a Key Precursor
3,4-Dimethoxybenzaldehyde (veratraldehyde) is a critical starting material for introducing the 3,4-dimethoxyphenyl moiety. nih.gov One potential strategy involves a Perkin-type reaction. In a related synthesis, 3-arylcoumarins were prepared from salicylaldehydes and phenylacetic acids in the presence of acetic anhydride (B1165640) and triethylamine. nih.gov Adapting this method by using a derivative of (3,4-dimethoxyphenyl)acetic acid would be a direct route.
Another approach is a modified Knoevenagel condensation. While the classical Knoevenagel uses a salicylaldehyde, some syntheses build the coumarin ring from different precursors. For example, a Claisen-Schmidt reaction between a ketone and an aldehyde can form a chalcone-like intermediate, which can then be cyclized. A synthesis of a pyrazolo-pyridine analogue involved a Claisen-Schmidt reaction using 3,4-dimethoxybenzaldehyde as a precursor. researchgate.net While not directly forming a coumarin, this demonstrates the utility of 3,4-dimethoxybenzaldehyde in building complex heterocyclic systems.
Selective Functionalization of the 4-Methyl Group
Once the 4-methylcoumarin scaffold is formed, the methyl group can be a site for further chemical modification. The protons of the 4-methyl group are weakly acidic and can participate in condensation reactions or can be halogenated. For example, the 4-methyl group can react with aldehydes to form styryl derivatives.
Functionalization can also occur via bromination, using reagents like N-bromosuccinimide (NBS), to form 4-(bromomethyl)coumarins. These brominated intermediates are versatile precursors for synthesizing a variety of derivatives through nucleophilic substitution. For instance, 4-(bromomethyl)coumarins have been reacted with 7-amino-4-methylcoumarin (B1665955) to create more complex, linked coumarin structures. researchgate.net
Table 2: Reactions Involving the 4-Methyl Group of Coumarins
| Starting Material | Reagent(s) | Product Type | Application | Reference |
|---|---|---|---|---|
| 4-Methylcoumarin derivative | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)coumarin | Intermediate for nucleophilic substitution | researchgate.net |
| 7-Mercapto-4-methylcoumarin | 1,2-Dibromoethane, then 1-(2-methoxyphenyl)piperazine | Thioether linked piperazine (B1678402) derivative | Synthesis of conjugated molecules | mdpi.com |
Synthesis of Diverse Coumarin Derivatives Bearing the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl substituent is a key feature in various biologically active molecules, and its incorporation into the coumarin scaffold has been explored. A study detailed the synthesis of novel hydroxyphenyl-thiazole-coumarin hybrids. mdpi.com Although the linker is different, the general strategy involved synthesizing a 3-acetylcoumarin, converting it to a thiosemicarbazone, and then reacting it with a chloro-ketone bearing the desired phenyl group (in this case, a 3,4-dihydroxyphenyl group) to form the final hybrid molecule. mdpi.com A similar strategy could be adapted to introduce the 3,4-dimethoxyphenyl group.
The synthesis of 3-(3',4'-Dimethoxyphenyl)-7-hydroxy-4-methylcoumarin has been specifically reported, indicating the successful construction of this core structure. indofinechemical.com While the detailed synthetic route is not provided in the abstract, its availability from chemical suppliers confirms its accessibility through established synthetic methods, likely involving a variation of the Perkin or Knoevenagel condensations using a (3,4-dimethoxyphenyl)acetic acid derivative and a substituted resorcinol.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Hydroxy-4-methylcoumarin |
| 4,7-Dimethylcoumarin |
| 7-Amino-4-methylcoumarin |
| 3,4-Dimethoxybenzaldehyde |
| Phenylacetic acid |
| (3,4-Dimethoxyphenyl)acetic acid |
| 4-(Bromomethyl)coumarin |
| 7-Mercapto-4-methylcoumarin |
| 3-Acetylcoumarin |
| 3-(3',4'-Dimethoxyphenyl)-7-hydroxy-4-methylcoumarin |
| Resorcinol |
| Ethyl acetoacetate |
| Salicylaldehyde |
| m-Cresol |
Advancements in Environmentally Benign Synthetic Methodologies for Coumarins
The synthesis of coumarin derivatives, foundational scaffolds in medicinal chemistry and materials science, has traditionally relied on classic condensation reactions like the Pechmann, Perkin, and Knoevenagel reactions. nih.govrsc.orgnih.gov However, these methods often involve harsh acidic or basic catalysts, high temperatures, long reaction times, and the use of hazardous volatile organic solvents, leading to significant environmental concerns. nih.govrsc.org In response to the growing emphasis on sustainable chemical practices, significant research has focused on developing environmentally benign methodologies for coumarin synthesis. These advancements prioritize the use of alternative energy sources, reusable catalysts, and solvent-free conditions to minimize waste and enhance efficiency. rsc.org
A prominent strategy in green chemistry involves replacing conventional heating with alternative energy sources like microwave and ultrasound irradiation. These techniques often lead to dramatic reductions in reaction times, increased product yields, and simplified experimental procedures. researchgate.netnih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of coumarin synthesis, particularly via the Pechmann condensation, microwave irradiation under solvent-free conditions has proven highly effective. rasayanjournal.co.inmdpi.com This method facilitates rapid heating, leading to shorter reaction times and often cleaner reactions with higher yields. nih.gov For instance, the synthesis of 7-hydroxy-4-methylcoumarin and 4-methylcoumarin has been successfully achieved using heterogeneous solid acid catalysts like Amberlyst-15 under microwave irradiation, with yields reaching up to 97%. mdpi.com The optimization of reaction parameters, such as the molar ratio of reactants and catalyst concentration, is crucial for maximizing yield. ui.ac.idresearchgate.net Studies have shown that a 1:1 molar ratio of a phenol and ethyl acetoacetate with 10 mol% of a catalyst like SnCl₂·2H₂O can produce the target coumarin in just a few minutes. rasayanjournal.co.inresearchgate.net
Key Findings in Microwave-Assisted Pechmann Condensation
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Resorcinol + Ethyl acetoacetate | Amberlyst-15 | Solvent-free, Microwave | 97% | mdpi.com |
| Phenol + Ethyl acetoacetate | Amberlyst-15 | Solvent-free, Microwave | 43% | mdpi.com |
| Resorcinol + Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | Solvent-free, 800W MW, 260s | 55.25% | rasayanjournal.co.inresearchgate.net |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly pathway for coumarin synthesis. tandfonline.com Ultrasound irradiation enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high pressures and temperatures. tandfonline.com This technique has been successfully applied to the Pechmann reaction at room temperature under solvent-free (neat) conditions, resulting in high yields and short reaction times. nih.gov A key advantage is the ability to use reusable solid acid catalysts, such as poly(4-vinylpyridinium) hydrogen sulfate (B86663), which simplifies the process and aligns with green chemistry principles. rsc.orgnih.gov This method avoids toxic catalysts and solvents, offering significant improvements in operational simplicity and environmental impact. nih.gov The synthesis of various 3-aryl and 3-cinnamoyl coumarins has also been achieved with excellent efficiency using ultrasound assistance. tandfonline.comscirp.org
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions by grinding or milling, represents a significant advancement in solvent-free synthesis. rsc.org This technique has been effectively used for the Pechmann condensation by ball milling phenol derivatives with β-ketoesters in the presence of a mild acid catalyst like methanesulfonic acid at room temperature. rsc.orgresearchgate.netrsc.org The primary advantages of this method are the complete elimination of hazardous solvents, high product yields, scalability, and straightforward purification, often without the need for column chromatography. rsc.orgrsc.org This approach is associated with high "EcoScale" metrics and a low E-factor (Environmental factor), indicating its strong green credentials. rsc.org
Use of Novel Catalytic Systems
The development of novel and reusable catalytic systems is a cornerstone of green coumarin synthesis. These catalysts aim to replace corrosive and non-recoverable traditional acids.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, including zeolites, clays, sulfonic acid resins (like Amberlyst-15), and tungstate (B81510) sulfuric acid, are highly effective for coumarin synthesis. nih.govpsu.edu Their benefits include high catalytic activity, ease of separation from the reaction mixture, reusability, and reduced production of acidic waste streams. nih.govpsu.edu Catalysts like W/ZrO₂ and sulfonated carbon-coated magnetic nanoparticles have been employed in solvent-free Pechmann condensations, yielding excellent results. nih.govresearchgate.net
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. nih.gov Their negligible vapor pressure, non-flammability, and high thermal stability make them environmentally benign alternatives to volatile organic solvents. nih.gov Brønsted acidic ionic liquids have been shown to efficiently catalyze the Pechmann condensation under mild, solvent-free conditions, with the added benefit of being easily recycled and reused multiple times without a significant loss of activity. nih.govcjcatal.comrsc.orgtandfonline.com For example, 3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate has been used as an effective and reusable catalyst for synthesizing various coumarin derivatives. rsc.org
Comparative Overview of Green Synthetic Methodologies for Coumarins
| Methodology | Key Advantages | Typical Conditions | Catalyst Examples | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Rapid heating, shorter reaction times, high yields | Solvent-free | Amberlyst-15, SnCl₂, AlCl₃ | rasayanjournal.co.inmdpi.com |
| Ultrasound-Assisted | Energy efficient, room temperature reactions, high yields | Solvent-free (neat) | Poly(4-vinylpyridinium) hydrogen sulfate | nih.gov |
| Mechanochemical | Completely solvent-free, high yields, simple purification | Ball milling, ambient temperature | Methanesulfonic acid, p-toluenesulfonic acid | rsc.orgresearchgate.net |
| Ionic Liquids | Dual solvent/catalyst role, reusable, mild conditions | Solvent-free | Brønsted acidic ILs (e.g., [Msim]HSO₄) | nih.govrsc.org |
| Solid Acid Catalysts | Reusable, reduced waste, simplified product recovery | Solvent-free, conventional or microwave heating | Zeolites, Amberlyst-15, W/ZrO₂ | nih.govpsu.eduresearchgate.net |
Collectively, these advancements represent a significant shift towards sustainable and efficient manufacturing of coumarin-based compounds, aligning the field of synthetic chemistry with the principles of environmental stewardship.
Advanced Spectroscopic and Crystallographic Characterization of 3 3,4 Dimethoxyphenyl 4 Methylcoumarin and Its Analogues
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. For organic compounds, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for structural determination.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, the spectrum would show characteristic signals for the methyl group, the aromatic protons on both the coumarin (B35378) and phenyl rings, and the methoxy (B1213986) groups. Based on data from analogous structures like 7-methoxy-4-methylcoumarin (B191837) and compounds containing a 3,4-dimethoxyphenyl moiety, the expected chemical shifts (δ) are predictable. chemicalbook.commdpi.com The methyl group at the C-4 position is expected to appear as a sharp singlet around δ 2.2-2.5 ppm. The protons of the dimethoxyphenyl ring would appear as a set of multiplets or doublets between δ 6.8 and 7.2 ppm. The two methoxy groups would each produce a singlet at approximately δ 3.8-3.9 ppm. The protons on the coumarin nucleus (H-5, H-6, H-7, H-8) would resonate further downfield, typically in the range of δ 7.2-7.8 ppm, with coupling patterns dependent on their relative positions.
¹³C NMR: The carbon-13 NMR spectrum provides information about the number of unique carbon atoms in the molecule. The spectrum of this compound is expected to show 18 distinct signals, corresponding to each carbon atom in its asymmetric structure. The most downfield signal would be that of the lactone carbonyl carbon (C-2), typically appearing around δ 160-162 ppm. The carbons of the aromatic rings would resonate in the δ 110-155 ppm region. The methyl carbon at C-4 would be found significantly upfield, around δ 16-20 ppm, while the two methoxy carbons would appear near δ 56 ppm. ceon.rsnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on known values for coumarin and dimethoxybenzene analogues.
| Assignment | ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) |
| -CH₃ (at C-4) | ~2.3 | C-2 (C=O) | ~161.5 |
| -OCH₃ (at C-3') | ~3.9 | C-3 | ~128.0 |
| -OCH₃ (at C-4') | ~3.9 | C-4 | ~145.0 |
| H-5 | ~7.7 | C-4a | ~118.0 |
| H-6 | ~7.3 | C-5 | ~127.0 |
| H-7 | ~7.5 | C-6 | ~124.5 |
| H-8 | ~7.4 | C-7 | ~132.0 |
| H-2' | ~6.9 | C-8 | ~116.0 |
| H-5' | ~7.0 | C-8a | ~154.0 |
| H-6' | ~6.9 | C-1' | ~126.0 |
| C-2' | ~112.0 | ||
| C-3' | ~149.5 | ||
| C-4' | ~149.0 | ||
| C-5' | ~111.5 | ||
| C-6' | ~121.0 | ||
| -CH₃ (at C-4) | ~18.0 | ||
| -OCH₃ (at C-3') | ~56.0 | ||
| -OCH₃ (at C-4') | ~56.0 |
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, can offer structural clues. HRMS can determine the elemental composition of the molecule with high accuracy.
For this compound (C₁₈H₁₆O₄), the nominal molecular weight is 296 g/mol . An HRMS analysis would yield a highly accurate mass, confirming its elemental formula. The fragmentation of coumarins under electron ionization (EI) is well-documented and typically involves the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, resulting in a stable benzofuran (B130515) radical ion. benthamopen.com For the title compound, the molecular ion peak [M]⁺• would be observed at m/z 296. A prominent fragment would be expected at m/z 268, corresponding to the loss of CO ([M-CO]⁺•). Further fragmentation could involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment at m/z 253 ([M-CO-CH₃]⁺).
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Formula |
| 296 | Molecular Ion [M]⁺• | [C₁₈H₁₆O₄]⁺• |
| 281 | [M - CH₃]⁺ | [C₁₇H₁₃O₄]⁺ |
| 268 | [M - CO]⁺• | [C₁₇H₁₆O₃]⁺• |
| 253 | [M - CO - CH₃]⁺ | [C₁₆H₁₃O₃]⁺ |
| 118 | Benzofuran radical ion (from coumarin core) | [C₈H₆O]⁺• (general coumarin fragment) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands. The most prominent band would be the strong stretching vibration of the lactone carbonyl group (C=O), which for 3-aryl coumarins typically appears in the range of 1700-1750 cm⁻¹. mdpi.com Other key absorptions would include C=C stretching vibrations from the aromatic rings around 1500-1610 cm⁻¹, and the C-O-C stretching vibrations from the lactone and ether linkages, which are expected between 1020 and 1270 cm⁻¹. mdpi.com C-H stretching from the aromatic rings and the methyl/methoxy groups would be observed around 2800-3100 cm⁻¹. researchgate.net
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic |
| 2980–2850 | C-H Stretch | -CH₃, -OCH₃ |
| 1750–1700 | C=O Stretch (strong) | α,β-Unsaturated Lactone |
| 1610–1500 | C=C Stretch | Aromatic Rings |
| 1270–1200 | C-O Stretch (asymmetric) | Aryl Ether |
| 1170–1100 | C-O-C Stretch | Lactone Ester |
| 1050–1020 | C-O Stretch (symmetric) | Aryl Ether |
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with conjugated π-electron systems.
The this compound molecule possesses an extensive system of conjugation, encompassing both the coumarin nucleus and the attached phenyl ring. This extended π-system is expected to result in strong absorption bands in the UV region. Studies on various substituted coumarins show that they typically exhibit absorption maxima (λ_max) in the range of 250-380 nm. researchgate.netresearchgate.net For the title compound, one would expect at least two major absorption bands corresponding to π → π* electronic transitions within this range. The exact position and intensity of these bands are influenced by the substitution pattern on the coumarin and phenyl rings. iajpr.com
Table 4: Predicted UV-Vis Absorption Data for this compound
| Wavelength Range (λ_max) | Transition Type | Chromophore |
| ~260-300 nm | π → π | Benzene ring and C=C bonds |
| ~310-360 nm | π → π | Extended conjugated system (coumarin-phenyl) |
X-ray Crystallography for Three-Dimensional Structural Determination
While spectroscopic methods provide crucial structural information, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms and the detailed molecular geometry in the solid state. This method involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, from which an electron density map and ultimately the full molecular structure can be calculated.
A crystal structure for the specific compound this compound is not publicly available. However, the analysis of a closely related analogue, 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one), provides valuable insights into the expected structural features. ijirset.com This analogue crystallizes in a monoclinic system with the space group P2₁/c. ijirset.com In this structure, the central 3,4-dimethoxyphenyl ring is rotated significantly with respect to the two coumarin ring systems it bridges. ijirset.com This suggests that in the simpler this compound, a similar non-planar arrangement between the coumarin and the 3,4-dimethoxyphenyl rings is likely, driven by steric hindrance. The bond lengths and angles within the coumarin and dimethoxyphenyl fragments are expected to conform to standard values for such systems.
Table 5: Crystallographic Data for the Analogue 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) ijirset.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.223(9) |
| b (Å) | 16.987(12) |
| c (Å) | 11.1964(8) |
| β (°) | 106.37 |
| Volume (ų) | ~2410 |
| Z (molecules/cell) | 4 |
In Vitro and in Vivo Pharmacological Investigations of 3 3,4 Dimethoxyphenyl 4 Methylcoumarin Analogues
Antioxidant and Free Radical Scavenging Mechanisms
Analogues of 3-(3,4-dimethoxyphenyl)-4-methylcoumarin have been investigated for their ability to counteract oxidative stress, a pathological process implicated in numerous diseases. Their antioxidant action is often attributed to their chemical structure, particularly the presence and position of hydroxyl or methoxy (B1213986) groups, which can donate hydrogen atoms or electrons to neutralize free radicals.
The direct antioxidant capacity of 4-methylcoumarin (B1582148) analogues is frequently evaluated using cell-free chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. uniroma1.it The DPPH assay measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical. japer.inmdpi.comnih.gov
Studies have demonstrated that 4-methylcoumarins featuring ortho-dihydroxy substituents on the benzenoid ring exhibit considerable antioxidant and neuroprotective effects. uniroma1.it For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been identified as a highly efficient antioxidant. nih.gov The presence of a catechol (ortho-dihydroxy) group is a key structural feature for potent radical scavenging, more so than meta-dihydroxy arrangements. nih.govnih.gov The superior activity of 7,8-dihydroxy-4-methylcoumarins compared to 5,7-dihydroxy-4-methylcoumarins is thought to be due to the enhanced stability of the resulting catecholic radical. uniroma1.it The introduction of an ethoxycarbonylethyl substituent at the C-3 position was found to further increase the antioxidant capacity of 7,8-dihydroxy-4-methylcoumarin. nih.gov
| Compound | Assay | Activity (IC50) | Reference Compound | Activity (IC50) |
|---|---|---|---|---|
| 6,7-dihydroxy-4-methylcoumarin | DPPH | 15.2 μM | Quercetin | 9.2 μM |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | 9.8 μM | Quercetin | 9.2 μM |
| 5,7-dihydroxy-4-methylcoumarin | DPPH | > 100 μM | Quercetin | 9.2 μM |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mM | Ascorbic acid | 0.06 mM |
Beyond simple chemical assays, the protective effects of these coumarin (B35378) analogues have been demonstrated in more complex biological systems. Oxidative stress in cells can lead to the damaging oxidation of lipids, a process known as lipid peroxidation. Several 4-methylcoumarin derivatives have shown the ability to inhibit this process.
Dihydroxy-4-methylcoumarin derivatives have demonstrated a pronounced effect on inhibiting lipid peroxyl radical generation. mfd.org.mk Specifically, 6,7- and 7,8-dihydroxy-4-methylcoumarins were found to have the greatest inhibitory activity in a thiobarbituric acid-malondialdehyde (TBA-MDA) assay, with IC50 values of 39.1 µM and 51.0 µM, respectively. mfd.org.mk These compounds are effective at trapping both initiating radicals and propagating lipid peroxyl radicals. mfd.org.mk
In cellular models, ortho-dihydroxy substituted 4-methylcoumarins significantly inhibit intracellular reactive oxygen species (ROS) formation. uniroma1.it For instance, in PC12 cells challenged with hydrogen peroxide, these compounds inhibited ROS formation by 41.6–71.1% at a concentration of 50 µM. uniroma1.it Furthermore, studies on human low-density lipoprotein (LDL) oxidation, a key event in atherosclerosis, revealed that 7,8-dihydroxy-4-methylcoumarin is a potent inhibitor of oxidation initiated by either AAPH or copper. nih.gov A 3-arylcoumarin derivative was also found to significantly decrease total ROS levels in a cellular model of vascular calcification. nih.gov
| Compound | Assay | Activity (IC50) | Reference Compound | Activity (IC50) |
|---|---|---|---|---|
| 6,7-dihydroxy-4-methylcoumarin | TBA-MDA LP assay | 39.1 ± 16.3 μM | Trolox | 22 ± 6 μM |
| 7,8-dihydroxy-4-methylcoumarin | TBA-MDA LP assay | 51.0 ± 9.6 μM | Trolox | 22 ± 6 μM |
Anti-inflammatory Modulatory Effects
Inflammation is a complex biological response that can become pathogenic when dysregulated. Analogues of this compound have demonstrated significant anti-inflammatory properties by targeting key components of the inflammatory cascade.
A primary mechanism of anti-inflammatory action for these compounds is the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These enzymes are responsible for producing inflammatory mediators like prostaglandins (B1171923) (e.g., PGE2) and nitric oxide (NO), respectively.
In lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells, 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC) was shown to downregulate the expression of both iNOS and COX-2, leading to a reduction in the production of NO and PGE2. nih.govnih.gov Similarly, 6-methylcoumarin (B191867) (6-MC) also inhibited iNOS and COX-2 protein expression in a concentration-dependent manner in the same cell line. mdpi.com In activated microglial cells, certain 4-methylcoumarin derivatives significantly lowered COX-2 protein expression, with some also showing an inhibitory effect on iNOS protein expression at a concentration of 100 µM. nih.govresearchgate.net This inhibition of enzyme expression suggests that these compounds act at the level of gene transcription or translation.
| Compound | Cell Line | Effect | Concentration |
|---|---|---|---|
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | Rat Microglia | Inhibited NO, TXB2, TNF-α production | 50 μM |
| DAEMC | Rat Microglia | Lowered COX-2 & iNOS protein expression | 100 μM |
| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) | Rat Microglia | Lowered COX-2 protein expression | 100 μM |
| 6,7-dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 | Reduced NO & PGE2 production | 100-400 μM |
| 6-methylcoumarin (6-MC) | RAW 246.7 | Reduced NO & PGE2 production | 200-500 μM |
The expression of pro-inflammatory enzymes and cytokines is controlled by complex intracellular signaling pathways. Research has shown that 4-methylcoumarin analogues can modulate these pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov
The NF-κB transcription factor is a master regulator of inflammation. nih.gov In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκB-α. Upon stimulation by LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.gov 6,7-dimethoxy-4-methylcoumarin (DMC) was found to inhibit LPS-induced IκB-α phosphorylation and subsequent NF-κB activation. nih.govnih.gov A coumarin derivative featuring a 3,4-dimethoxybenzylidene hydrazinyl moiety also demonstrated anti-inflammatory effects through the downregulation of NF-kβ. nih.gov
The MAPK family, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38 kinase, also plays a crucial role in inflammation. nih.gov DMC was shown to attenuate the LPS-induced phosphorylation of p38, JNK, and ERK in RAW 264.7 cells. nih.govnih.gov By inhibiting both the NF-κB and MAPK signaling pathways, these coumarin analogues effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1ß), and interleukin-6 (IL-6). nih.govnih.govnih.gov
Enzyme Inhibition Profiling
The biological activity of this compound analogues extends to the inhibition of various other enzymes beyond those directly involved in inflammation.
In studies on human neutrophils, 4-methylcoumarin derivatives bearing a catechol group were found to suppress the activity of elastase and myeloperoxidase, enzymes released by neutrophils that can cause tissue damage during inflammation. nih.gov Some 4-hydroxycoumarin (B602359) derivatives have been evaluated for their ability to inhibit carbonic anhydrase-II and urease, with some compounds showing moderate activity against carbonic anhydrase-II. researchgate.netscielo.br
Furthermore, the 3-phenylcoumarin (B1362560) scaffold has been identified as promising for developing potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for treating neurodegenerative diseases like Parkinson's disease. researchgate.net Additionally, certain newly synthesized coumarin derivatives have been shown to act as inhibitors of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which are involved in the metabolism of a wide range of drugs. nih.gov
| Compound Class/Example | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| Dihydroxy-4-methylcoumarins | Neutrophil Elastase | Inhibitory effect observed |
| Dihydroxy-4-methylcoumarins | Myeloperoxidase | Inhibitory effect observed |
| 4-Hydroxycoumarin derivative (Compound 2) | Carbonic Anhydrase-II | 263 μM |
| 4-Hydroxycoumarin derivative (Compound 6) | Carbonic Anhydrase-II | 456 μM |
| 3-phenylcoumarin derivative (Compound 1) | Monoamine Oxidase B (MAO-B) | 56 nM |
| 3-acylhydrazono-4-hydroxy-coumarin (Compound 2l) | Soybean Lipoxygenase (LOX) | 35 μM |
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition for Neurodegenerative Research
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. orientjchem.org These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. mdpi.com
A comprehensive review of scientific literature was conducted to identify in vitro and in vivo studies evaluating the inhibitory activity of this compound against both acetylcholinesterase and butyrylcholinesterase. Despite the broad interest in coumarin derivatives as cholinesterase inhibitors, no specific experimental data for this compound were found.
Monoamine Oxidase (MAO-A, MAO-B) Inhibition in Neurological Contexts
Monoamine oxidases A and B (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. jetir.org The inhibition of these enzymes can modulate the levels of these neurotransmitters in the brain, a mechanism that is central to the treatment of depression and neurodegenerative disorders like Parkinson's disease. researchgate.net Specifically, MAO-B inhibitors are of significant interest for their potential to slow the progression of Parkinson's disease. uniroma1.it
An extensive search of published research was performed to find data on the inhibitory effects of this compound on MAO-A and MAO-B. While the coumarin scaffold is a known pharmacophore for MAO inhibitors, no studies presenting specific inhibitory concentrations (e.g., IC50 values) or percentage inhibition for this compound were identified.
Beta-Secretase 1 (BACE-1) Inhibition in Alzheimer's Disease Models
Beta-secretase 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. BACE-1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides that can aggregate into the characteristic plaques found in the brains of Alzheimer's patients. nih.gov Therefore, the inhibition of BACE-1 is a significant therapeutic target for the development of disease-modifying treatments for Alzheimer's.
A thorough literature search was conducted to ascertain the BACE-1 inhibitory potential of this compound. The search did not yield any specific experimental studies or data detailing the in vitro or in vivo inhibitory activity of this particular compound against BACE-1.
Chitin (B13524) Synthase Inhibition for Antifungal Targets
Chitin is an essential structural component of the fungal cell wall, and its synthesis is a key target for the development of antifungal agents. scielo.br Chitin synthase is the enzyme responsible for the polymerization of N-acetylglucosamine to form chitin. nih.gov Inhibitors of this enzyme can disrupt the integrity of the fungal cell wall, leading to cell death, and are therefore considered promising candidates for new antifungal therapies.
A comprehensive review of the scientific literature was undertaken to find evidence of chitin synthase inhibition by this compound. This search did not uncover any studies that specifically investigated or reported on the activity of this compound as a chitin synthase inhibitor.
Phosphatase and Kinase Inhibition
Protein phosphatases and kinases are fundamental enzymes that regulate a vast array of cellular processes through the dephosphorylation and phosphorylation of proteins, respectively. Their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and metabolic diseases, making them important targets for drug discovery.
An extensive search of the scientific literature was performed to identify any research on the inhibitory effects of this compound on specific phosphatases or kinases. No studies providing data on the inhibition of these enzyme families by the specified compound were found.
Carbonic Anhydrase and Lipoxygenase Inhibition in Disease Pathology
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. orientjchem.org Inhibition of lipoxygenases is a therapeutic strategy for inflammatory diseases. orientjchem.org
A detailed search of the scientific literature was conducted to find data on the inhibitory activity of this compound against carbonic anhydrase and lipoxygenase enzymes. No specific experimental data, such as IC50 values or percentage inhibition, for this compound against either of these enzyme targets were found in the reviewed literature.
Antimicrobial Spectrum Analysis
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Coumarin derivatives have been investigated for their potential antibacterial and antifungal properties.
A comprehensive literature review was conducted to identify studies that have evaluated the antimicrobial spectrum of this compound. This search sought specific data, such as minimum inhibitory concentrations (MICs), against a range of bacterial and fungal strains. Despite the general interest in the antimicrobial properties of coumarins, no specific studies detailing the antimicrobial activity of this compound were identified.
Antibacterial Efficacy Against Pathogenic Strains
Coumarin derivatives have demonstrated notable antibacterial properties. nih.govjetir.org While specific studies on the antibacterial activity of this compound are not extensively documented, research on closely related analogues provides valuable insights. For instance, a study involving the synthesis of 4-aryl-3,4-dihydrocoumarins, including (r)-7-Hydroxy-4-(3,4-dimethoxyphenyl)-3,4-dihydrocoumarin, evaluated their in vitro antibacterial activity. These compounds displayed varying degrees of efficacy against pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Bacillus dysenteriae. researchgate.net The antibacterial activity of coumarin derivatives is often attributed to their ability to interfere with bacterial cell processes. mdpi.com Some coumarin derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria, including S. aureus. nih.gov The structure-activity relationship studies on various coumarin derivatives suggest that the substitution pattern on the coumarin scaffold plays a crucial role in determining their antibacterial potency. jetir.org
Table 1: Antibacterial Activity of Selected Coumarin Analogues
| Compound/Analogue | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| (r)-7-Hydroxy-4-(3,4-dimethoxyphenyl)-3,4-dihydrocoumarin | Staphylococcus aureus | Moderate Activity | researchgate.net |
| (r)-7-Hydroxy-4-(3,4-dimethoxyphenyl)-3,4-dihydrocoumarin | Escherichia coli | Moderate Activity | researchgate.net |
| (r)-7-Hydroxy-4-(3,4-dimethoxyphenyl)-3,4-dihydrocoumarin | Bacillus dysenteriae | Moderate Activity | researchgate.net |
| 4-Chloro-6-methyl-3-((2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one | Staphylococcus aureus | 90% biofilm inhibition at 100 µg/mL | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Antifungal Activity Against Fungal Pathogens
The antifungal potential of coumarin derivatives has been well-established against a variety of fungal pathogens. nih.govnih.gov Research has shown that these compounds can be effective against clinically relevant fungi such as Aspergillus niger and Candida albicans. nih.gov For example, newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have demonstrated significant antifungal activities when compared to the standard drug fluconazole. nih.gov While direct studies on this compound are limited, the antifungal efficacy of coumarin derivatives is often linked to the substituents on the coumarin ring system. nih.gov For instance, a series of 8-substituted coumarin derivatives exhibited potent antifungal activity against several phytopathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. nih.gov Another study on the natural coumarin scopoletin (B1681571) showed its effectiveness against the multidrug-resistant strain of Candida tropicalis, demonstrating both fungistatic effects and the ability to disrupt fungal biofilms. frontiersin.org
Table 2: Antifungal Activity of Selected Coumarin Analogues
| Compound/Analogue | Fungal Pathogen | Activity/EC50/MIC | Reference |
|---|---|---|---|
| 8-chloro coumarin | Valsa mali | EC50 of 0.085 mmol/L | nih.gov |
| Ethyl 8-chloro-coumarin-3-carboxylate | Valsa mali | EC50 of 0.078 mmol/L | nih.gov |
| Scopoletin | Candida tropicalis (multidrug-resistant) | MIC of 50 µg/mL | frontiersin.org |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger | Significant Activity | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Antiviral Potency
Coumarin and its derivatives are recognized as a versatile class of compounds with a broad spectrum of antiviral activities. nih.gov The antiviral potential of these compounds has been explored against a range of human viruses. While specific data for this compound is scarce, studies on structurally related compounds are informative. For example, research on 3-aryl and 4-(N-aryl)aminocoumarins has indicated that the introduction of electron-donating groups, such as methoxy groups, on the aromatic rings attached to the coumarin moiety can enhance antiviral activity. mdpi.com One such compound, a 3-aryl-4-(N-aryl)aminocoumarin, demonstrated significant activity against both sensitive and acyclovir-resistant strains of Herpes Simplex Virus-1 (HSV-1). mdpi.com Furthermore, polyfluoroflavones containing a 2-(3,4-dimethoxyphenyl) substituent have shown promising antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. nih.gov
Table 3: Antiviral Activity of Selected Coumarin Analogues
| Compound/Analogue | Virus | Activity/EC50 | Reference |
|---|---|---|---|
| 3-aryl-4-(N-aryl)aminocoumarin (compound 2e) | HSV-1 (ACV-sensitive) | EC50 of 48.68 µM | mdpi.com |
| 3-aryl-4-(N-aryl)aminocoumarin (compound 2e) | HSV-1 (ACV-resistant) | EC50 of 66.26 µM | mdpi.com |
| 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one | Influenza A (H1N1) | Promising Activity | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Antineoplastic and Cytotoxic Activity in Cancer Cell Lines
Evaluation in Human Cancer Cell Models
Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of coumarin derivatives are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov Coumarin has been shown to induce G0/G1 phase cell cycle arrest in HeLa cells. nih.gov This is accompanied by the induction of apoptosis, characterized by morphological changes and internucleosomal DNA fragmentation. nih.gov The apoptotic pathway initiated by coumarin involves the mitochondria, with a decrease in mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-3. nih.gov Furthermore, coumarin treatment can lead to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax. nih.gov Similarly, other natural compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a common mechanistic pathway for such bioactive molecules. mdpi.com Chalcone epoxides, for example, have been found to cause a dramatic accumulation of pancreatic cancer cells in the G2/M phase of the cell cycle, followed by rapid entry into apoptosis. deepdyve.com
Neuroprotective and Cognitive Enhancing Properties in Animal Models
Recent studies have highlighted the potential of coumarin derivatives in the context of neurodegenerative diseases. researchgate.net While direct in vivo studies on this compound for neuroprotection are limited, research on related structures provides promising leads. A synthetic coumarin-chalcone hybrid, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), has demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease. nih.govscienceopen.com This compound was found to reduce the aggregation of amyloid-β (Aβ) and tau proteins, which are hallmarks of the disease. nih.govscienceopen.com The neuroprotective mechanism of LM-021 involves the upregulation of the CREB signaling pathway and its downstream targets, such as brain-derived neurotrophic factor (BDNF). nih.govscienceopen.com In vivo pharmacokinetic studies in mice have also shown that this compound has good blood-brain barrier penetration. nih.govscienceopen.com Other studies have also pointed to the potential of polyphenolic compounds, a class to which coumarins belong, in protecting against brain damage and improving memory impairment in animal models. nih.gov
Table 4: Neuroprotective and Cognitive Enhancing Properties of a Coumarin Analogue
| Compound/Analogue | Model | Key Findings | Reference |
|---|---|---|---|
| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) | Aβ-GFP and ΔK280 tauRD-DsRed-expressing SH-SY5Y cells | - Reduces Aβ and tau aggregation- Upregulates CREB phosphorylation- Exhibits antioxidative and neuroprotective effects | nih.govscienceopen.com |
This table is interactive and can be sorted by clicking on the column headers.
Miscellaneous Biological Activities: Anticoagulant and Vasorelaxant Properties
Derivatives of the coumarin scaffold have been extensively investigated for a wide array of pharmacological effects. Beyond their well-documented applications, certain analogues of this compound have demonstrated notable anticoagulant and vasorelaxant activities in various experimental models. These miscellaneous biological properties underscore the therapeutic potential of this class of compounds in cardiovascular and hematological disorders.
Anticoagulant Properties
Coumarins and their derivatives are renowned for their anticoagulant effects, primarily through the competitive inhibition of vitamin K, which is essential for the biosynthesis of prothrombin and other coagulation factors. hu.edu.jomabjournal.com The 4-hydroxycoumarin moiety is a critical structural feature for this activity, as exemplified by the widely used oral anticoagulant, warfarin (B611796). wikipedia.orgmdpi.com While coumarin itself does not possess anticoagulant properties, specific substitutions on the benzopyrone nucleus can confer significant activity. wikipedia.org
Research into synthetic coumarin derivatives has revealed that modifications at various positions can modulate their anticoagulant potential. The anticoagulant activity is often evaluated by measuring the prothrombin time (PT), which is the time it takes for plasma to clot after the addition of thromboplastin. hu.edu.jo For instance, studies on synthetic 4-hydroxycoumarin derivatives have identified compounds with potent anticoagulant effects, sometimes exceeding that of warfarin. hu.edu.jo One study revealed that a synthesized 4-hydroxycoumarin derivative, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, exhibited a higher anticoagulant activity (PT of 21.30 seconds) compared to warfarin (PT of 14.60 seconds). hu.edu.jo
The structural features necessary for anticoagulation are complex, but the presence of a 4-hydroxyl group is a key starting point. nih.gov Further substitutions can enhance or diminish this activity. For example, the introduction of nitrogen, cyano, and carboxyl groups at the 6-position has been shown to confer valuable anticoagulant activity. biotech-asia.org The molecular geometry and the presence of additional rings can also play a significant role in determining the potency of these compounds. nih.gov While direct studies on this compound are limited in this context, the extensive research on its analogues suggests that its activity would be influenced by the 4-methyl and 3-phenyl substitutions, which differ from the classic 4-hydroxy anticoagulant structure.
Table 1: Anticoagulant Activity of Selected Coumarin Derivatives
Vasorelaxant Properties
Several coumarin derivatives have been identified as potent vasorelaxant agents, acting through various mechanisms to relax vascular smooth muscle. nih.govmdpi.com The vasorelaxant effects of coumarins often occur in the micromolar range and can be influenced by substitution patterns on the coumarin scaffold. nih.govresearchgate.net
Studies on nitrate-coumarin derivatives have shown potent vasodilator activity. nih.gov For example, Coumarin-7-yl-methyl nitrate (B79036) was found to relax vascular smooth muscle in the low nanomolar range with an IC₅₀ of 1.92 nM. nih.gov The mechanism for these nitrate derivatives appears to involve the activation of soluble guanylate cyclase (sGC) and the opening of K⁺ channels. nih.gov
Other coumarin analogues, such as 6-halo-3-phenylcoumarins, which are hybrid derivatives of resveratrol (B1683913) and coumarin, have also demonstrated significant vasorelaxant effects on intact rat aorta rings pre-contracted with phenylephrine. nih.gov The activity of these compounds is concentration-dependent. nih.gov The mechanism of action for some coumarins involves the inhibition of calcium influx through both voltage-dependent and receptor-operated calcium channels, as well as inhibiting calcium release from intracellular stores. nih.govresearchgate.net Furthermore, the activation of various potassium channels (KATP, BKCa, and Kv) has been implicated in the vasorelaxant effect of compounds like 7-Hydroxycoumarin. mdpi.com
The structure of this compound, featuring a dimethoxyphenyl group at the 3-position, is significant. The substitution pattern on the phenyl ring is a key determinant of vasorelaxant activity in related compound classes like chalcones, where a 3,5-dimethoxy-4-hydroxybenzene moiety was identified as a crucial pharmacophore for vasorelaxation. nih.gov This suggests that the 3,4-dimethoxy substitution in the target compound could be a key contributor to potential vasorelaxant effects.
Table 2: Vasorelaxant Activity of Selected Coumarin Analogues
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Position and Nature on the Coumarin (B35378) Core (e.g., 3, 4, 6, 7, 8-positions)
The biological activity of coumarin derivatives can be significantly modulated by substitutions on the benzopyrone ring system. mdpi.com The positions C-3, C-4, C-6, C-7, and C-8 are common sites for modification, and each position plays a distinct role in influencing the molecule's interaction with biological targets.
3-Position: Substitution at the C-3 position is critical for a range of activities. The presence of a phenyl group, as in 3-phenylcoumarins, is a key determinant for monoamine oxidase (MAO) inhibitory activity, particularly for the MAO-B isoform. researchgate.net The nature of the aryl substituent itself is also pivotal; electron-donating groups on the 3-phenyl ring, such as methoxy (B1213986) or hydroxyl groups, have been shown to enhance antioxidant activity by decreasing the bond dissociation enthalpy. researchgate.net In some contexts, such as anticancer agents, bulky alkyl groups at the C-3 position have proven effective. nih.gov
4-Position: The C-4 position often influences selectivity and potency. The presence of a methyl group, as in the target compound, is a common feature in many biologically active coumarins. Studies on 4-methylcoumarins have highlighted their potential as antioxidant and neuroprotective scaffolds. uniroma1.it While 4-phenyl substitution can steer activity towards MAO-A inhibition, the 4-methyl group is a feature in derivatives with significant cytotoxic capacity against various cancer cell lines. researchgate.netnih.gov
6-Position: Halogenation at the C-6 position, particularly with bromine or chlorine, has been shown to enhance certain biological activities. For instance, a chlorine atom at C-6 in 4-hydroxy-3-phenylcoumarins improves inhibitory activity and selectivity against MAO-B. nih.gov Similarly, a 6-bromo-substituted coumarin derivative demonstrated notable cytotoxic activities. nih.gov
7-Position: The C-7 position is frequently substituted with hydroxyl, alkoxy, or more complex ether linkages. 7-hydroxycoumarins are common starting points for derivatization. nih.gov Modifications at this position can significantly impact properties like solubility and the ability to form hydrogen bonds with target enzymes. For example, the introduction of a 7-aminoalkoxy chain has been explored for cholinesterase inhibitors. nih.gov
8-Position: Substitution at the C-8 position can also contribute to potency. In combination with a C-7 hydroxyl group (forming an ortho-dihydroxy system), substitution at C-8 can lead to potent neuroprotective and antioxidant effects. nih.govuniroma1.it
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 3 | Phenyl/Aryl | Crucial for MAO-B inhibition; enhances antioxidant activity. | researchgate.netresearchgate.net |
| 4 | Methyl | Common in antioxidant, neuroprotective, and cytotoxic derivatives. | nih.govuniroma1.it |
| 6 | Halogen (Cl, Br) | Enhances MAO-B inhibitory and cytotoxic activities. | nih.govnih.gov |
| 7 | Hydroxy/Alkoxy | Modulates solubility and enzyme interaction; key for derivatization. | nih.govnih.gov |
| 7 and 8 | ortho-Dihydroxy | Confers significant neuroprotective and antioxidant properties. | uniroma1.it |
Contribution of the 3,4-Dimethoxyphenyl Moiety to Biological Activity
The 3-(3,4-dimethoxyphenyl) group is a critical pharmacophore that imparts specific electronic and pharmacokinetic properties to the coumarin scaffold. This moiety, also known as a veratryl group, is found in numerous bioactive molecules and its influence can be multifaceted.
The two methoxy groups on the phenyl ring are electron-donating, which increases the electron density of the aromatic system. This electronic effect is significant for activities that involve scavenging reactive oxygen species. Studies on 3-arylcoumarins have demonstrated that electron-donating substituents on the phenyl ring enhance antioxidant potential. researchgate.net The 3,4-dimethoxy substitution pattern, in particular, has been associated with excellent metabolic stability and favorable absorption profiles in other classes of enzyme inhibitors. nih.gov This suggests that the moiety may contribute to improved pharmacokinetic properties of the coumarin derivative, a crucial aspect in drug design.
Stereochemical Effects on Pharmacological Profiles
Stereochemistry plays a vital role in the pharmacological activity of many drugs, as biological systems are inherently chiral. For the specific molecule 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, there are no chiral centers in its core structure. Therefore, it does not exist as enantiomers or diastereomers.
However, stereochemical considerations become highly relevant when designing and synthesizing optimized analogues that may incorporate chiral centers. For instance, the introduction of a chiral substituent on the coumarin core or the phenyl ring would result in stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a compound can exhibit vastly different pharmacological activities, potencies, and metabolic fates. One isomer may fit perfectly into a receptor's binding site while another may have a weak or no affinity.
While specific studies on the stereochemical effects of this compound analogues are not widely reported, research on other complex coumarin derivatives has highlighted the importance of stereoselectivity. For example, in the synthesis of certain fused pyrrolocoumarins, specific cis stereochemistry of the products was observed, which would undoubtedly influence their biological activity. mdpi.com Therefore, should future drug design efforts lead to the creation of chiral analogues of this compound, the separation and individual evaluation of each stereoisomer would be an essential step in determining their pharmacological profiles.
Rational Design and Synthesis of Optimized Analogues for Enhanced Activity and Selectivity
The rational design of optimized analogues of this compound leverages the SAR principles discussed previously. The goal is to modify the parent structure to enhance a desired biological activity (e.g., anticancer, antioxidant, enzyme inhibition) while potentially improving selectivity and pharmacokinetic properties. nih.gov
A key strategy involves molecular hybridization, where the coumarin scaffold is combined with other pharmacophoric moieties to create a new entity with potentially synergistic or improved effects. rsc.org Based on the known SAR of coumarins, several design strategies can be proposed:
Modification of the Coumarin Core: Introducing substituents known to confer specific activities. For example, adding hydroxyl groups at the C-7 and C-8 positions could enhance neuroprotective and antioxidant properties. uniroma1.it Alternatively, introducing a halogen at the C-6 position might improve anticancer or MAO-B inhibitory potency. nih.govnih.gov
Modification of the 3-Phenyl Ring: Altering the substitution pattern on the 3-phenyl ring can fine-tune activity. While the 3,4-dimethoxy arrangement appears beneficial for metabolic stability, replacing it with other groups like a 3,4-dihydroxy (catechol) moiety could drastically increase antioxidant capacity, albeit potentially at the cost of metabolic stability. Exploring other electron-donating or withdrawing groups could modulate activity and selectivity for specific targets.
Modification of the 4-Position: While the 4-methyl group is a common feature, replacing it with other small alkyl or functionalized groups could be explored to probe the steric and electronic requirements of the target's binding site.
Efficient synthetic routes are essential for producing these rationally designed analogues. Palladium-catalyzed cross-coupling reactions provide a versatile method for creating 3,4-disubstituted coumarins, allowing for the systematic introduction of various aryl groups at the 3-position and other substituents at the 4-position. nih.gov Other methods, such as one-pot esterification-cyclization reactions, offer mild and efficient pathways to 3-aryl-4-methylcoumarins from readily available starting materials. organic-chemistry.org
| Parent Compound | Proposed Modification | Rationale | Potential Enhanced Activity |
|---|---|---|---|
| This compound | Addition of hydroxyl groups at C-7 and C-8 | ortho-dihydroxy system is linked to potent antioxidant effects. | Antioxidant, Neuroprotective |
| This compound | Addition of a chlorine or bromine atom at C-6 | Halogenation at C-6 is known to increase potency for MAO-B inhibition and cytotoxicity. | MAO-B Inhibition, Anticancer |
| This compound | Conversion of 3,4-dimethoxy to 3,4-dihydroxy on the phenyl ring | Catechol moieties are powerful antioxidants. | Antioxidant |
| This compound | Replacement of 4-methyl with a trifluoromethyl (CF3) group | CF3 group can enhance metabolic stability and binding affinity. | General Potency/Pharmacokinetics |
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein or other biological macromolecule. This method is instrumental in understanding the binding mode of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin to a specific biological target, which can help in elucidating its mechanism of action.
The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site are identified.
For instance, in a hypothetical docking study of this compound with a target enzyme, the dimethoxyphenyl group might fit into a hydrophobic pocket, while the coumarin (B35378) core could form hydrogen bonds with polar residues. The 4-methyl group could also contribute to the binding through hydrophobic interactions.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | Leu83, Val91 | Hydrophobic |
| Lys102 | Hydrogen Bond | ||
| Phe165 | π-π Stacking | ||
| Hypothetical Oxidase | -7.9 | Trp212, Ile215 | Hydrophobic |
| Ser198 | Hydrogen Bond |
Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity descriptors.
These calculations can determine the optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT, which visualize the charge distribution on the molecule's surface. These maps help in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen of the coumarin ring is expected to be an electron-rich region (nucleophilic), while the aromatic rings could have varying electrostatic potentials depending on the substituents.
Table 2: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -1025.7 Hartree |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related coumarin derivatives to develop a predictive model.
In a typical QSAR study, various molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
A well-validated QSAR model can be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. For instance, a QSAR model for the antioxidant activity of 3-arylcoumarins might suggest that the presence of the 3,4-dimethoxy substitution on the phenyl ring positively contributes to the activity.
Table 3: Illustrative Descriptors Used in a QSAR Model for a Series of Coumarin Derivatives
| Descriptor | Type | Contribution to Activity |
| LogP | Physicochemical | Positive |
| Molecular Weight | Physicochemical | Negative |
| HOMO Energy | Electronic | Positive |
| Number of Rotatable Bonds | Topological | Negative |
| Polar Surface Area | Physicochemical | Positive |
Note: This table illustrates the types of descriptors and their potential influence in a hypothetical QSAR model.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable bond between the coumarin core and the dimethoxyphenyl ring, understanding its preferred conformations is crucial for predicting its interaction with biological targets.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or bound to a protein. These simulations can reveal the stability of certain conformations and the flexibility of the molecule.
In the context of ligand-target interactions, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. By simulating the protein-ligand complex over a period of nanoseconds, researchers can observe how the ligand's binding mode evolves and calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score alone. The root-mean-square deviation (RMSD) of the ligand's position within the binding site is often monitored to assess the stability of the interaction.
Table 4: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in a Protein Binding Site
| Parameter | Average Value | Interpretation |
| Ligand RMSD | 1.5 Å | Stable binding pose |
| Protein RMSD | 2.0 Å | Protein structure is stable |
| Number of H-Bonds | 2-3 | Consistent hydrogen bonding |
| Binding Free Energy (MM/PBSA) | -35 kcal/mol | Favorable binding |
Note: The data in this table is illustrative and represents typical outputs from molecular dynamics simulations.
Future Research Directions and Potential Academic Applications
Exploration of Novel Therapeutic Avenues
The structural characteristics of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin suggest a strong potential for its development into a therapeutic agent for a variety of complex diseases. The coumarin (B35378) nucleus is a well-established pharmacophore, and the dimethoxyphenyl and methyl substitutions can significantly influence its biological activity.
Future research will likely focus on its anticancer properties . Coumarin derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer. Studies on structurally related 4-methylcoumarins have demonstrated cytotoxic effects against various cancer cell lines, including leukemia, colon adenocarcinoma, and breast adenocarcinoma. The 3-arylcoumarin scaffold, in particular, has been noted for its potential to inhibit tumor cell growth. A critical area of future investigation will be to elucidate the specific mechanisms by which this compound exerts its potential anticancer effects, including its impact on cell cycle regulation and apoptosis induction.
Furthermore, the neuroprotective potential of this compound warrants thorough investigation. Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and coumarins are known for their antioxidant properties. Research on 4-methylcoumarins has indicated their ability to protect neuronal cells from oxidative stress-induced damage. The 3,4-dimethoxyphenyl group, also found in other neuroprotective agents, may enhance this activity. Future studies should explore the efficacy of this compound in models of neurodegenerative conditions like Alzheimer's and Parkinson's disease, focusing on its ability to mitigate neuronal damage and inflammation.
Integration into Polypharmacological Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapies that can modulate multiple biological targets simultaneously. Polypharmacology, the design of single chemical entities that act on multiple targets, is a burgeoning field in drug discovery. The inherent ability of the coumarin scaffold to interact with a variety of enzymes and receptors makes this compound an attractive candidate for a multi-target-directed ligand.
Future research in this area will involve screening this compound against a wide panel of biological targets known to be involved in specific disease pathways. For instance, in the context of cancer, this could include various protein kinases, histone deacetylases, and topoisomerases. For neurodegenerative diseases, targets could include monoamine oxidases, cholinesterases, and beta-secretase 1 (BACE1). Identifying multiple targets for this compound could lead to the development of more effective and potentially safer therapeutic agents with a reduced likelihood of drug resistance. The synergistic interaction of hitting multiple targets could offer a significant advantage over traditional single-target therapies.
Development of Advanced Delivery Systems and Formulation Technologies
A significant hurdle in the clinical translation of many promising therapeutic compounds is their poor solubility, bioavailability, and potential for off-target toxicity. Advanced drug delivery systems offer a solution to these challenges by enabling targeted delivery and controlled release of the active agent.
Future research on this compound will likely explore its encapsulation into various nanoformulations . These can include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. Nanoencapsulation can improve the aqueous solubility of hydrophobic compounds like many coumarins, protect them from premature degradation, and enhance their circulation time in the body. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing systemic side effects. Investigating the release kinetics of the compound from these nanocarriers under physiological and disease-specific conditions (e.g., pH, temperature) will also be a critical aspect of this research.
Prospects for Discovery of New Biological Targets and Mechanisms
While the known biological activities of coumarins provide a starting point, it is highly probable that this compound interacts with novel biological targets and pathways that have not yet been identified. Unraveling these new interactions is a key direction for future academic research.
Modern target identification techniques will be instrumental in this endeavor. Approaches such as affinity chromatography, activity-based protein profiling, and computational target prediction can be employed to identify the specific proteins and enzymes that bind to this compound. Once potential targets are identified, further validation through genetic and pharmacological methods will be necessary to confirm their role in the compound's observed biological effects. Discovering novel targets will not only deepen our understanding of the compound's mechanism of action but could also unveil new therapeutic strategies for various diseases.
Application in Chemical Biology and Probe Development
The inherent fluorescent properties of the coumarin scaffold make it an excellent platform for the development of chemical probes for biological research. These probes can be used to visualize and study biological processes in real-time within living cells and organisms.
Future research will focus on harnessing the potential of this compound as a fluorescent probe . By modifying its structure with specific recognition motifs, it can be engineered to selectively bind to and report on the presence of various biomolecules, such as enzymes, metal ions, or reactive oxygen species. The development of such probes would provide powerful tools for chemical biologists to investigate cellular signaling pathways, diagnose diseases at an early stage, and screen for new drug candidates. The photophysical properties of this compound, including its excitation and emission wavelengths, quantum yield, and photostability, will be crucial parameters to optimize for its application in bioimaging.
Q & A
Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Pechmann condensation or β-addition reactions . For instance, substituted coumarins can be prepared by condensing phenols with β-keto esters in acidic conditions . Modifications in substituent positioning (e.g., methoxy groups on the phenyl ring) require precise stoichiometric control of reagents like 3,4-dimethoxyphenyl derivatives and methyl-substituted diketones. Elevated temperatures (80–100°C) and catalysts such as sulfuric acid or ionic liquids improve cyclization efficiency but may increase side-product formation. Purification often involves column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C-NMR : Methoxy protons (δ 3.8–4.0 ppm) and coumarin carbonyl (δ ~160 ppm) are diagnostic. Aromatic protons in the dimethoxyphenyl group show splitting patterns dependent on substitution .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) confirm core structure .
- HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical mass with <5 ppm error .
Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?
Initial assays include:
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant assays : DPPH radical scavenging to assess phenolic group contributions .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How does the solubility profile of this compound impact formulation for in vitro studies?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (10–20 mg/mL). For cell-based assays, stock solutions should be prepared in DMSO (<0.1% final concentration to avoid cytotoxicity). Sonication or heating (40–50°C) may enhance dissolution .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the coumarin core during electrophilic substitution reactions?
The electron-donating methoxy groups on the phenyl ring activate specific positions for electrophilic attack. For example, DFT calculations predict preferential substitution at the C-8 position due to resonance stabilization from the 3,4-dimethoxy motif . Steric hindrance from the methyl group at C-4 further directs reactivity, as shown in X-ray crystallography studies of analogous coumarins .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in:
- Assay conditions : Differences in solvent systems (e.g., DMSO vs. ethanol) affect compound stability .
- Cell line heterogeneity : Genetic drift in cancer models may alter sensitivity .
- Purity thresholds : Impurities >2% (e.g., unreacted diketones) can skew results. Validate purity via HPLC (>98%) and LC-MS .
Q. What advanced analytical strategies address challenges in quantifying this compound in complex matrices?
- HPLC-DAD : Use C18 columns with methanol/water (70:30) mobile phase; UV detection at 280 nm (λ_max for coumarins) .
- LC-MS/MS : MRM transitions (e.g., m/z 297 → 253) improve specificity in biological samples .
- Solid-phase extraction (SPE) : Pre-concentration with C18 cartridges enhances detection limits .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) of substituted coumarins?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinities for targets like COX-2 or topoisomerase II .
- QSAR models : Utilize descriptors (e.g., logP, polar surface area) from ChemAxon or MOE to correlate substituent effects with bioactivity .
Q. How do environmental factors (pH, light) influence the stability of this compound during storage?
- Photodegradation : UV exposure (λ <400 nm) induces ring-opening reactions. Store in amber vials at -20°C .
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9); neutral buffers (pH 6–7.5) recommended for long-term stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
